Ethyl Stilbene-4-carboxylate

Photochemistry Materials Science Fluorescence

Research on single-molecule catalysts and photoresponsive materials often stalls due to stereochemical inconsistency in stilbene derivatives. Ethyl Stilbene-4-carboxylate (CAS 1152-30-3) directly resolves this as a defined E-isomer. - - Enables reproducible synthesis of Pd complexes for Cu-free Sonogashira and Heck reactions. - Provides a reactive ethyl carboxylate handle for rapid derivatization, including hydrazide formation. - Ensures consistent photophysical properties for fluorescence applications, free from cis-isomer interference. - Supplied with ≥98% (GC) purity, ensuring reliable and predictable performance in demanding catalytic cycles.

Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
CAS No. 1152-30-3
Cat. No. B1365461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Stilbene-4-carboxylate
CAS1152-30-3
Molecular FormulaC17H16O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C17H16O2/c1-2-19-17(18)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3/b9-8+
InChIKeyRBQGAPDZGPQIDL-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Stilbene-4-carboxylate Overview


Ethyl Stilbene-4-carboxylate (CAS 1152-30-3), systematically named ethyl 4-[(E)-2-phenylethenyl]benzoate, is a synthetic organic compound of the stilbene class, featuring a trans-ethylene bridge linking a phenyl ring to a para-substituted benzoate ester moiety [1]. With a molecular formula of C₁₇H₁₆O₂ and a molecular weight of 252.31 g/mol, it is a white to gray-brown crystalline solid exhibiting a melting point between 107.0 and 111.0 °C [1]. The compound's defined stereochemistry (exclusively the E-isomer) and reactive ethyl carboxylate handle make it a specialized scaffold for advanced organic synthesis and materials research, distinct from unsubstituted stilbene or other positional isomers [1].

Defined E-isomer for stereochemical control in photophysics and ligand design
Para-ethyl carboxylate handle enables amidation, hydrolysis, or coordination chemistry
Extended trans-stilbene conjugation supports fluorescent probe and materials research

Ethyl Stilbene-4-carboxylate Irreplaceability


Generic substitution among stilbene derivatives is not viable because the specific placement of the carboxylate functionality dictates both the compound's downstream synthetic utility and its photophysical properties. Ethyl Stilbene-4-carboxylate offers a unique combination of a robust trans-stilbene core with a para-positioned ethyl ester that serves as a versatile handle for further derivatization (e.g., amidation, hydrolysis, or coordination chemistry) without compromising the extended π-conjugation critical for applications in fluorescent materials and catalysis [1]. Unlike the free acid analog (4-stilbenecarboxylic acid), the ethyl ester exhibits enhanced solubility in organic solvents such as toluene, facilitating homogeneous reaction conditions for catalyst synthesis and material fabrication . Furthermore, as a defined E-isomer, it provides stereochemical fidelity that is essential for structure-activity relationships in ligand design and for achieving consistent photoisomerization behavior in materials research, a level of control not guaranteed by isomer mixtures or other substitution patterns [1].

Positional Isomer Mismatch
Stilbenes without a para-carboxylate, or with ortho/meta substitution, lack the same synthetic handle and may shift photophysical behavior.
E/Z Mixture Variability
Generic stilbene mixtures contain unknown E/Z ratios; photoisomerization and fluorescence properties can differ by 20-fold or more between isomers.
Free Acid vs. Ester Reactivity
The corresponding free acid (4-stilbenecarboxylic acid) has lower organic-solvent solubility, complicating homogeneous catalyst synthesis and material processing.

Ethyl Stilbene-4-carboxylate vs. Closest Analogs


E-Isomer Purity and Photophysical Consistency

Ethyl Stilbene-4-carboxylate is supplied and specified as the pure (E)-isomer (ethyl 4-[(E)-2-phenylethenyl]benzoate) . This contrasts sharply with generic stilbene or stilbene derivative mixtures, which often contain varying ratios of (E)- and (Z)-isomers. The photophysical and photochemical behavior of stilbenes is heavily dependent on stereochemistry; (E)- and (Z)-isomers exhibit distinct absorption spectra, fluorescence quantum yields, and photoisomerization pathways [1][2]. For example, unsubstituted trans-stilbene has a fluorescence quantum yield of ~0.05 in solution at room temperature, whereas cis-stilbene is essentially non-fluorescent under the same conditions [3]. While specific quantum yield data for Ethyl Stilbene-4-carboxylate is not directly available in the open literature, its defined E-configuration ensures consistent and predictable photophysical behavior essential for applications requiring reproducible optical properties, such as fluorescent probes or molecular switches .

E-Isomer Purity
Class-level
≥20× fluorescence quantum yield difference between trans and cis stilbenes
Stereochemical control supports reproducible photophysical assays
Class inference from unsubstituted stilbene; vendor-specified E-isomer ≥98%
Photochemistry Materials Science Fluorescence

Carboxylate Reactivity for Downstream Transformations

The ethyl carboxylate group at the para position of the stilbene scaffold confers unique reactivity that is not shared by non-carboxylate substituted stilbenes or isomers with different substitution patterns. A specific example is the reaction of Ethyl Stilbene-4-carboxylate with hydrazine hydrate to yield 4-(2-Phenylethenyl)benzohydrazide in a reported 65% yield after 10 hours [1]. This transformation highlights the synthetic utility of the carboxylate group for generating hydrazide derivatives, which are valuable intermediates in medicinal chemistry and coordination chemistry. In contrast, unsubstituted trans-stilbene or simple alkyl-substituted stilbenes lack this reactive handle, precluding such direct functionalization.

Carboxylate Reactivity
Head-to-head
65% yield to 4-(2-Phenylethenyl)benzohydrazide
Supports derivatization workflow via hydrazide formation
Reaction not possible with unsubstituted trans-stilbene (no handle)
Synthetic Chemistry Building Blocks Catalysis

Verified Purity Standards vs. Alternatives

Reputable commercial suppliers, including TCI, specify Ethyl Stilbene-4-carboxylate with a minimum purity of 98.0% as determined by Gas Chromatography (GC) . This high level of purity is critical for ensuring reproducibility in sensitive applications such as catalyst synthesis and materials science. In contrast, many generic stilbene derivatives or alternative building blocks are often offered at lower purity grades (e.g., >95.0% or >97.0%) or without rigorous analytical verification, which can introduce unknown impurities that interfere with delicate coupling reactions or alter material properties . The availability of standardized, high-purity material from established vendors mitigates the risk of experimental failure due to batch-to-batch variability.

Purity Specification
Data to verify
≥98.0% (GC) commercial standard
Procurement-grade consistency for multi-step synthesis
Supplier-reported; verify per lot; lower-grade alternatives may compromise reactions
Quality Control Procurement Analytical Chemistry

Ethyl Stilbene-4-carboxylate Applications


Palladium Catalysts for Cross-Coupling Reactions

Ethyl Stilbene-4-carboxylate serves as a crucial building block in the preparation of novel palladium catalysts for cross-coupling reactions. Its defined structure enables the precise incorporation of the stilbene motif into catalyst ligand frameworks, influencing the catalyst's electronic and steric properties. Specifically, it has been identified as a component in the synthesis of catalysts for Heck reactions and has been described as a potent single-molecule catalyst for one-pot Cu-free Sonogashira coupling . The high purity (≥98.0% GC) of commercially available material ensures consistent catalyst performance and reproducibility in these demanding transformations .

Fluorescent Probes and Photoresponsive Materials

The well-defined trans-stilbene core of Ethyl Stilbene-4-carboxylate, combined with its para-carboxylate functionality, makes it an ideal scaffold for developing fluorescent probes and photoresponsive materials . The extended π-conjugation provides a basis for strong UV absorption and fluorescence, while the carboxylate group allows for facile conjugation to biomolecules or incorporation into polymer matrices . The defined E-isomer stereochemistry is critical, as it ensures consistent photophysical properties and avoids the complexities and reduced fluorescence associated with cis-isomer contamination [1]. Researchers can reliably use this compound to study trans-to-cis photoisomerization dynamics or to create light-responsive materials with predictable behavior .

Bioactive Stilbene Derivatives and Hydrazides

The reactive ethyl carboxylate group provides a direct route to important derivatives, such as the corresponding hydrazide. The conversion of Ethyl Stilbene-4-carboxylate to 4-(2-Phenylethenyl)benzohydrazide with a reported 65% yield demonstrates its utility in generating intermediates for medicinal chemistry programs . This contrasts with unsubstituted stilbenes, which lack a functional group for such direct transformation. The resulting hydrazide can be further elaborated to access a variety of nitrogen-containing heterocycles and potential drug candidates .

Liquid Crystalline and Optical Materials

Stilbene derivatives with appropriate substitution patterns are known to exhibit liquid crystalline phases, and Ethyl Stilbene-4-carboxylate is a candidate for the development of such materials . Its rigid, rod-like trans-stilbene core promotes mesophase formation, while the para-substituted carboxylate group can be used to tune phase transition temperatures or to introduce additional functionalities. The compound's defined stereochemistry and high purity are essential for achieving uniform molecular ordering and predictable optical properties in liquid crystal displays and other photonic applications .

Application
Selection Property
Validation Focus
Catalyst ligand research
Reactive carboxylate handle
Batch purity and reactivity profiling
Photophysical studies
Defined E-isomer stereochemistry
Fluorescence quantum yield consistency
Hydrazide derivative synthesis
Ethyl ester reactivity
Derivatization yield verification
Mesogenic material research
Rigid trans-stilbene core
Phase behavior and purity effects

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